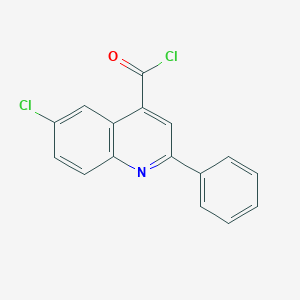

6-Chloro-2-phenylquinoline-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

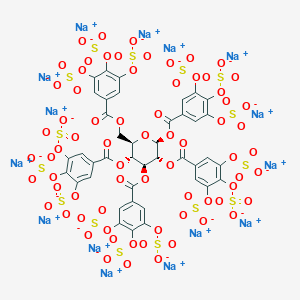

6-Chloro-2-phenylquinoline-4-carbonyl chloride (6-Cl-2-PQC) is an important organochlorine compound that is used in a variety of scientific and industrial applications. It is a member of the quinoline family of compounds, which are known for their unique properties and wide range of applications. 6-Cl-2-PQC is used in the synthesis of compounds, as a catalyst in chemical reactions, and as a reagent in scientific research.

Scientific Research Applications

Synthesis of Novel Compounds

6-Chloro-2-phenylquinoline-4-carbonyl chloride has been utilized in the synthesis of various novel compounds with potential pharmacological applications. For instance, it has been involved in the creation of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, which demonstrated significant in vivo H(1)-antihistaminic activity in guinea pigs. These compounds showed promise as prototype molecules for future development due to their comparable potency to standard antihistamines and notably lower sedation effects (Alagarsamy, V., Giridhar, R., & Yadav, M. R., 2005).

Antimalarial Activity

The compound has also been used in the synthesis of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. These derivatives exhibited significant antimalarial activity against Plasmodium berghei in mice, showing correlation with decreasing size and electron donation of the phenyl ring substituents. The compounds were also effective against resistant strains of the parasite, demonstrating activity in primate models and pharmacokinetic properties that suggest potential for clinical trial in humans (Werbel, L. M., Cook, P. D., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D., 1986).

Gastroprotective Activity

In another study, this compound contributed to the synthesis of 2-phenylquinoline, which was extracted from the bark of Galipea longiflora (Rutaceae) and demonstrated significant gastroprotective properties. The compound effectively inhibited the formation of ulcers induced by various models, suggesting that its mechanisms involve a reduction in gastric secretion and an increase in gastric mucus content, possibly involving the NO pathway (Zanatta, F., Gandolfi, R. B., Lemos, M., Ticona, J., Giménez, A., Clasen, B. K., Cechinel Filho, V., & de Andrade, S. F., 2009).

Inhibition of Glucose-6-Phosphatase

Furthermore, a derivative of this compound, specifically inhibiting the glucose-6-phosphate translocating component of the glucose-6-phosphatase system, was studied for its effects on carbohydrate and lipid parameters in rats. The derivative caused a dose-dependent reduction of blood glucose levels and influenced various metabolic parameters, suggesting its potential utility in studying aspects of type 1 glycogen storage disease and modulating hepatic glucose production in type 2 diabetes (Herling, A., Burger, H., Schubert, G., Hemmerle, H., Schaefer, H., & Kramer, W., 1999).

Future Directions

Properties

IUPAC Name |

6-chloro-2-phenylquinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYJVJZXDKGVDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612701 |

Source

|

| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-77-2 |

Source

|

| Record name | 6-Chloro-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)